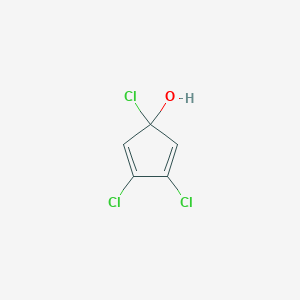
1,3,4-Trichlorocyclopenta-2,4-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,3,4-Tricloro-ciclopenta-2,4-dien-1-ol es un derivado clorado del ciclopenta-2,4-dien-1-ol. Este compuesto se caracteriza por la presencia de tres átomos de cloro unidos al anillo ciclopentadieno, lo que altera significativamente sus propiedades químicas y reactividad. La fórmula molecular del 1,3,4-Tricloro-ciclopenta-2,4-dien-1-ol es C5H3Cl3O .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 1,3,4-Tricloro-ciclopenta-2,4-dien-1-ol típicamente implica la cloración del ciclopenta-2,4-dien-1-ol. La reacción se lleva a cabo en condiciones controladas para garantizar la cloración selectiva en las posiciones deseadas. Los reactivos comunes utilizados en este proceso incluyen gas cloro u otros agentes clorantes como el cloruro de tionilo. La reacción generalmente se realiza en un solvente inerte como el diclorometano a bajas temperaturas para evitar la sobrecloración .
Métodos de Producción Industrial
La producción industrial del 1,3,4-Tricloro-ciclopenta-2,4-dien-1-ol sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de los parámetros de reacción para asegurar un alto rendimiento y pureza del producto. Las medidas de seguridad también son fundamentales debido al manejo del gas cloro y otros productos químicos peligrosos .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1,3,4-Tricloro-ciclopenta-2,4-dien-1-ol experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden eliminar los átomos de cloro, lo que lleva a la formación de derivados menos clorados.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar los átomos de cloro con otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el gas hidrógeno en presencia de un catalizador.
Sustitución: Se emplean nucleófilos como los iones hidróxido o las aminas en condiciones básicas.
Principales Productos Formados
Oxidación: Formación de cetonas o ácidos carboxílicos clorados.
Reducción: Formación de derivados de ciclopentadieno parcial o totalmente desclorados.
Sustitución: Formación de derivados de ciclopentadieno sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El 1,3,4-Tricloro-ciclopenta-2,4-dien-1-ol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como reactivo en síntesis orgánica para la preparación de moléculas complejas.
Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas y como compuesto principal para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 1,3,4-Tricloro-ciclopenta-2,4-dien-1-ol implica su interacción con objetivos moleculares como enzimas y receptores. La presencia de átomos de cloro aumenta su reactividad, lo que le permite formar enlaces covalentes con sitios nucleofílicos en proteínas y otras biomoléculas. Esto puede conducir a la inhibición de la actividad enzimática o la modulación de la función del receptor, dando como resultado varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
Ciclopenta-2,4-dien-1-ol: El compuesto padre sin átomos de cloro.
1,2,3-Tricloro-ciclopenta-2,4-dien-1-ol: Un compuesto similar con átomos de cloro en diferentes posiciones.
1,3,5-Tricloro-ciclopenta-2,4-dien-1-ol: Otro derivado clorado con un patrón de sustitución diferente.
Singularidad
El 1,3,4-Tricloro-ciclopenta-2,4-dien-1-ol es único debido a su patrón de cloración específico, que confiere propiedades químicas y biológicas distintas. La posición de los átomos de cloro influye en su reactividad e interacción con otras moléculas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Número CAS |
591755-74-7 |
|---|---|
Fórmula molecular |
C5H3Cl3O |
Peso molecular |
185.43 g/mol |
Nombre IUPAC |
1,3,4-trichlorocyclopenta-2,4-dien-1-ol |
InChI |
InChI=1S/C5H3Cl3O/c6-3-1-5(8,9)2-4(3)7/h1-2,9H |
Clave InChI |
LPAZQBISXPNURA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC1(O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


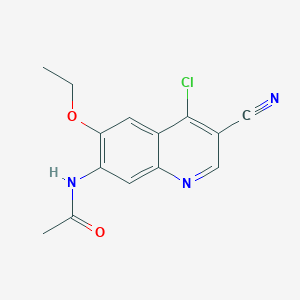
![1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B12574311.png)
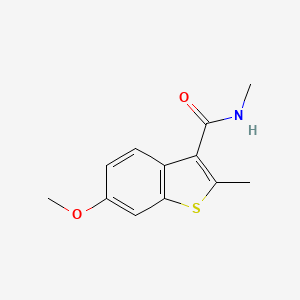
![(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12574347.png)
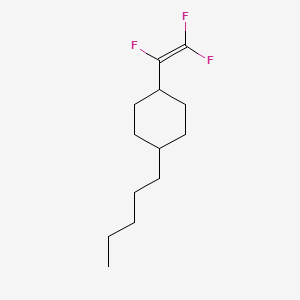
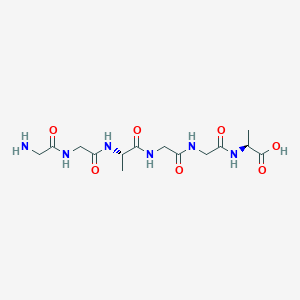
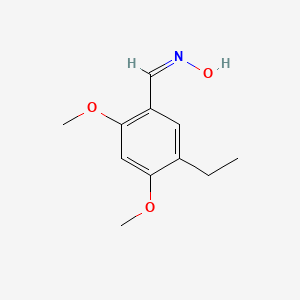
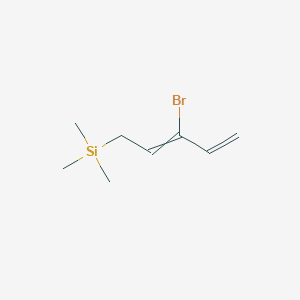

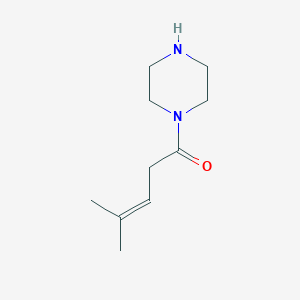
![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)
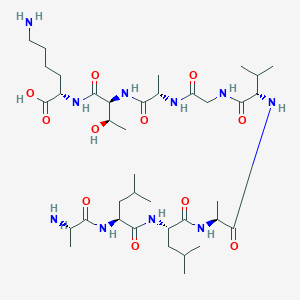
![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)

